4-(4-ethyl-1-piperazinyl)-2-methyl-6-phenylpyrimidine hydrochloride
Overview
Description
4-(4-ethyl-1-piperazinyl)-2-methyl-6-phenylpyrimidine hydrochloride, also known as EPPH, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. EPPH belongs to the class of pyrimidine derivatives and is known for its ability to modulate various biological pathways.
Scientific Research Applications
4-(4-ethyl-1-piperazinyl)-2-methyl-6-phenylpyrimidine hydrochloride has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-(4-ethyl-1-piperazinyl)-2-methyl-6-phenylpyrimidine hydrochloride is not fully understood. However, it has been shown to modulate various biological pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-(4-ethyl-1-piperazinyl)-2-methyl-6-phenylpyrimidine hydrochloride has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. This compound has also been shown to have low toxicity in animal models. However, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects. In addition, the hydrophobic nature of this compound can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for the study of 4-(4-ethyl-1-piperazinyl)-2-methyl-6-phenylpyrimidine hydrochloride. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another potential area of research is the study of this compound in animal models of neurological disorders such as Parkinson's disease and Huntington's disease. In addition, the development of new synthesis methods for this compound could improve its purity and yield and facilitate its use in future research.
properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-methyl-6-phenylpyrimidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4.ClH/c1-3-20-9-11-21(12-10-20)17-13-16(18-14(2)19-17)15-7-5-4-6-8-15;/h4-8,13H,3,9-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMDTXRXIFZCND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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